Cas no 111455-66-4 (1,4-Benzenediol,2-[(2E)-4-[(1R,4'S,4aR,7aR)-4',5,5',6,7,7a-hexahydro-4'-hydroxy-4a,5',5',7a-tetramethylspiro[cyclopenta[c]pyran-1(4aH),2'(3'H)-furan]-3-yl]-3-methyl-2-butenyl]-6-methyl-,rel-(+)- (9CI))

1,4-Benzenediol,2-[(2E)-4-[(1R,4'S,4aR,7aR)-4',5,5',6,7,7a-hexahydro-4'-hydroxy-4a,5',5',7a-tetramethylspiro[cyclopenta[c]pyran-1(4aH),2'(3'H)-furan]-3-yl]-3-methyl-2-butenyl]-6-methyl-,rel-(+)- (9CI) structure
111455-66-4 structure
Productnaam:1,4-Benzenediol,2-[(2E)-4-[(1R,4'S,4aR,7aR)-4',5,5',6,7,7a-hexahydro-4'-hydroxy-4a,5',5',7a-tetramethylspiro[cyclopenta[c]pyran-1(4aH),2'(3'H)-furan]-3-yl]-3-methyl-2-butenyl]-6-methyl-,rel-(+)- (9CI)
CAS-nummer:111455-66-4
MF:C27H38O5
MW:442.5876288414
CID:150131

1,4-Benzenediol,2-[(2E)-4-[(1R,4'S,4aR,7aR)-4',5,5',6,7,7a-hexahydro-4'-hydroxy-4a,5',5',7a-tetramethylspiro[cyclopenta[c]pyran-1(4aH),2'(3'H)-furan]-3-yl]-3-methyl-2-butenyl]-6-methyl-,rel-(+)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,4-Benzenediol,2-[(2E)-4-[(1R,4'S,4aR,7aR)-4',5,5',6,7,7a-hexahydro-4'-hydroxy-4a,5',5',7a-tetramethylspiro[cyclopenta[c]pyran-1(4aH),2'(3'H)-furan]-3-yl]-3-methyl-2-butenyl]-6-methyl-,rel-(+)- (9CI)
    • 1,4-Benzenediol,2-[(2E)-4-[(1R,4'S,4aR,7aR)-4',5,5',6,7,7a-hexahydro-4'-hydroxy-4a,5',5',7a-tetramethylspiro[cyclopenta[c]pyr
    • (+)-Amentol
    • 1,4-Benzenediol,2-[4-(4',5,5',6,7,7a-hexahydro-4'-hydroxy-4a,5',5',7a-tetramethylspiro[cyclopenta[c]pyran-1(4aH),2'(3'H)-furan]-3-yl)-3-methyl-2-butenyl]-6-methyl-,[1a(S*),3(E),4ab,7ab]-(+)-
    • Amentol
    • Spiro[cyclopenta[c]pyran-1(4aH),2'(3'H)-furan],1,4-benzenediol deriv.
    • 1,4-Benzenediol, 2-[(2E)-4-[(1R,4'S,4aR,7aR)-4',5,5',6,7,7a-hexahydro-4'-hydroxy-4a,5',5',7a-tetramethylspiro[cyclopenta[c]pyran-1(4aH),2'(3'H)-furan]-3-yl]-3-methyl-2-butenyl]-6-methyl-, rel-(+)- (9CI)
    • Inchi: 1S/C27H38O5/c1-17(8-9-19-14-20(28)13-18(2)23(19)30)12-21-15-25(5)10-7-11-26(25,6)27(31-21)16-22(29)24(3,4)32-27/h8,13-15,22,28-30H,7,9-12,16H2,1-6H3
    • InChI-sleutel: NAGGUTLYHIBWFX-UHFFFAOYSA-N
    • LACHT: CC(=CCC1C(O)=C(C)C=C(O)C=1)CC1OC2(OC(C)(C)C(O)C2)C2(C(CCC2)(C)C=1)C

Berekende eigenschappen

  • Exacte massa: 272.08309
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 32
  • XLogP3: 4.836

Experimentele eigenschappen

  • Dichtheid: 1.20±0.1 g/cm3(Predicted)
  • Kookpunt: 615.3±55.0 °C(Predicted)
  • PSA: 52.54
  • pka: 10.84±0.23(Predicted)

1,4-Benzenediol,2-[(2E)-4-[(1R,4'S,4aR,7aR)-4',5,5',6,7,7a-hexahydro-4'-hydroxy-4a,5',5',7a-tetramethylspiro[cyclopenta[c]pyran-1(4aH),2'(3'H)-furan]-3-yl]-3-methyl-2-butenyl]-6-methyl-,rel-(+)- (9CI) Gerelateerde literatuur

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